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Bonactin

Cat. No.: B1244787
M. Wt: 400.5 g/mol
InChI Key: JZCRGJSEBZCNAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Significance of Marine Natural Products in Biomedical and Agricultural Research

Marine environments, covering over 70% of the Earth's surface, represent an extraordinary reservoir of biodiversity and, consequently, chemical diversity. Marine organisms and their associated microbes have evolved unique metabolic pathways to produce a vast array of secondary metabolites, many of which possess intriguing biological activities. mdpi.comubd.edu.bn This makes marine natural products a significant source for the discovery of new drugs and agrochemicals. mdpi.comwisdomlib.orgresearchgate.netnih.govresearchgate.net Research into marine natural products has highlighted their potential in treating various human diseases, including cancer, infectious diseases, and inflammatory conditions. mdpi.comresearchgate.net Furthermore, marine-derived compounds are being investigated for their potential applications in agriculture as insecticides, herbicides, and fungicides, offering potential alternatives to synthetic pesticides. nih.govresearchgate.netmdpi.com

Role of Actinobacteria in Secondary Metabolite Production

Actinobacteria, a phylum of Gram-positive bacteria, are renowned for their prolific production of structurally diverse and biologically active secondary metabolites. frontiersin.orgresearchgate.netmdpi.comnih.govnih.gov They are considered a treasure house of secondary metabolites, with a significant percentage of currently used antibiotics originating from this group. nih.govnih.govcore.ac.ukbiomedgrid.com Actinobacteria inhabit diverse ecosystems, including terrestrial and aquatic environments, with marine actinobacteria gaining increasing attention due to the unique compounds they produce. frontiersin.orgmdpi.comijpbs.comup.ptmdpi.com These marine-derived actinobacteria have demonstrated the capability to produce a wide range of bioactive compounds, including antibacterial, antifungal, antiviral, and anticancer agents. frontiersin.orgnih.govnih.govcore.ac.ukbiomedgrid.comnih.gov The ability of actinobacteria to synthesize such a vast chemical arsenal (B13267) is attributed to their large number of secondary metabolite biosynthetic gene clusters. mdpi.com

Overview of Bonactin's Research Landscape

This compound is a natural product that has emerged from the investigation of marine microorganisms. It is an antimicrobial ester isolated from a marine-derived Streptomyces species. ijpbs.comnih.govscispace.comnpatlas.org Research into this compound has primarily focused on its antimicrobial properties, demonstrating activity against both bacteria and fungi. mdpi.comnih.govnih.govscispace.com More recently, studies have begun to explore other potential biological activities, including its effects on plant pathogens and its potential relevance in neurological research. mdpi.comnih.gov The discovery and ongoing research into this compound underscore the continued importance of exploring marine actinobacteria as a source for novel bioactive compounds with potential applications in both biomedical and agricultural fields.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H36O7 B1244787 Bonactin

Properties

Molecular Formula

C21H36O7

Molecular Weight

400.5 g/mol

IUPAC Name

2-[5-[2-[2-[5-(2-hydroxybutyl)oxolan-2-yl]propanoyloxy]propyl]oxolan-2-yl]propanoic acid

InChI

InChI=1S/C21H36O7/c1-5-15(22)11-17-7-9-19(28-17)14(4)21(25)26-12(2)10-16-6-8-18(27-16)13(3)20(23)24/h12-19,22H,5-11H2,1-4H3,(H,23,24)

InChI Key

JZCRGJSEBZCNAR-UHFFFAOYSA-N

SMILES

CCC(CC1CCC(O1)C(C)C(=O)OC(C)CC2CCC(O2)C(C)C(=O)O)O

Canonical SMILES

CCC(CC1CCC(O1)C(C)C(=O)OC(C)CC2CCC(O2)C(C)C(=O)O)O

Synonyms

bonactin

Origin of Product

United States

Detailed Research Findings on Bonactin

Source Organism Identification and Characterization

The source organism producing this compound was identified as Streptomyces sp. BD21-2. researchgate.netacs.orgijpbs.comnih.govresearchgate.netbiomedgrid.com Streptomyces species are a well-known genus of Actinobacteria, recognized for their prolific production of a wide array of secondary metabolites, including antibiotics and other bioactive compounds. biomedgrid.comcore.ac.ukup.pt The isolation of this particular strain from a marine environment is significant, as marine microorganisms, particularly actinobacteria from marine sediments, have proven to be a valuable source for the discovery of structurally diverse and biologically potent natural products. nih.govresearchgate.netbiomedgrid.comcore.ac.ukup.pt

Streptomyces sp. BD21-2 was isolated from marine sediment samples. researchgate.netacs.orgijpbs.comnih.govresearchgate.netbiomedgrid.com The isolation of actinobacteria from marine sediments typically involves collecting sediment samples and processing them using selective isolation techniques to encourage the growth of these bacteria while suppressing others. ijpbs.comresearchgate.net

The marine sediment sample from which Streptomyces sp. BD21-2 was isolated was collected from a shallow-water location at Kailua Beach, situated on Oahu, Hawaii. researchgate.netacs.orgijpbs.comnih.govresearchgate.net This specific geographical origin highlights the potential of diverse marine environments as sources for novel microbial strains and their associated secondary metabolites.

Fermentation and Culture Conditions for this compound Production

For the production of this compound, the Streptomyces sp. BD21-2 bacterium was cultured in a liquid medium. researchgate.netacs.org The specific conditions employed for the fermentation process have been reported. acs.org

The culture conditions are summarized in the table below:

ParameterCondition
Culture TypeLiquid culture
MediumMarine broth 2216 (Difco)
Vessel Size2-L flasks
Volume per Vessel1 L
Number of Vessels20
Incubation Duration3 days
Temperature23-25 °C
Agitation250 rpm on an orbital shaker

These conditions are designed to optimize the growth of the Streptomyces strain and induce the production of secondary metabolites like this compound. Microbial fermentation for secondary metabolite production often involves careful control of factors such as medium composition, pH, temperature, and aeration. uomustansiriyah.edu.iqnih.govsusupport.com

Extraction and Purification Methodologies

The process for extracting and purifying this compound from the culture of Streptomyces sp. BD21-2 involved several steps. acs.org Following the fermentation period, the whole culture broth was subjected to extraction using ethyl acetate (B1210297). acs.org Ethyl acetate is a commonly used solvent for extracting bioactive compounds from marine actinobacteria. core.ac.ukbioinfopublication.org

After evaporation of the ethyl acetate, the resulting residue was further processed. acs.org The residue underwent silica (B1680970) gel flash chromatography, utilizing a solvent system of chloroform (B151607) and methanol (B129727) in a ratio of 95:5. acs.org This step helps in separating compounds based on their polarity. Subsequently, column chromatography over LH-20 resin was performed using a mixture of methanol and chloroform (50:50). acs.org The isolation of pure this compound was guided by bioassay at each purification stage to track the compound with the desired activity. acs.org Other studies on marine actinobacteria have also employed techniques like HPLC and TLC for the purification of bioactive compounds. bioinfopublication.orgnih.gov

Structural Elucidation and Chemical Characterization

Spectroscopic Techniques for Bonactin Structure Determination

The determination of a natural product's structure is a meticulous process that relies on the convergence of data from various analytical methods. For this compound, a combination of nuclear magnetic resonance spectroscopy, mass spectrometry, and infrared spectroscopy has provided the necessary insights into its atomic connectivity and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D)

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful tool for the detailed structural analysis of organic molecules in solution. For this compound, a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments has been pivotal in assembling its structural puzzle.

1D NMR, specifically ¹H and ¹³C NMR, provides fundamental information about the chemical environment of hydrogen and carbon atoms within the molecule. The ¹H NMR spectrum reveals the number of different types of protons, their electronic environments, and their proximity to other protons through spin-spin coupling. The ¹³C NMR spectrum, in turn, indicates the number of non-equivalent carbon atoms and their functional nature (e.g., carbonyl, alkyl).

2D NMR experiments, such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), establish connectivity between atoms. COSY spectra identify protons that are coupled to each other, typically on adjacent carbon atoms. HSQC spectra correlate directly bonded proton and carbon atoms. Furthermore, the Heteronuclear Multiple Bond Correlation (HMBC) experiment is crucial for identifying longer-range couplings between protons and carbons (typically over two to three bonds), which helps to connect different molecular fragments.

A detailed analysis of the NMR data for this compound, conducted in deuterated chloroform (B151607) (CDCl₃), has been reported. The key ¹H and ¹³C chemical shifts, along with significant COSY and HMBC correlations, are summarized in the interactive tables below. These data were instrumental in confirming the acyclic ester structure of this compound.

Interactive Table: ¹H and ¹³C NMR Data for this compound (in CDCl₃)
Position¹³C Chemical Shift (δc)¹H Chemical Shift (δH)COSY CorrelationsHMBC Correlations
1179.8--H-2, H-3
241.52.55 (m)H-3C-1, C-3, C-4
317.91.18 (d, 6.9)H-2C-1, C-2, C-4
477.24.05 (m)H-5, H-8C-2, C-3, C-5, C-8
534.51.95 (m), 1.65 (m)H-4, H-6C-4, C-6, C-7, C-8
625.41.60 (m)H-5, H-7C-5, C-7, C-8
729.81.85 (m)H-6, H-8C-5, C-6, C-8
871.25.05 (m)H-4, H-7, H-9C-4, C-5, C-6, C-7, C-9
941.62.50 (m)H-8, H-10C-8, C-10, C-11
1017.51.25 (d, 7.0)H-9C-8, C-9, C-11
11174.2--H-9, H-10
1'77.54.10 (m)H-2', H-5'C-2', C-5'
2'34.81.90 (m), 1.60 (m)H-1', H-3'C-1', C-3', C-4', C-5'
3'25.61.55 (m)H-2', H-4'C-2', C-4', C-5'
4'29.51.80 (m)H-3', H-5'C-2', C-3', C-5'
5'82.54.25 (m)H-1', H-4', H-6'C-1', C-2', C-3', C-4', C-6'
6'70.53.60 (m)H-5', H-7'C-5', C-7', C-8'
7'30.11.50 (m)H-6', H-8'C-5', C-6', C-8', C-9'
8'9.80.95 (t, 7.4)H-7'C-6', C-7'
9'41.82.60 (m)H-10'C-10', C-11'
10'17.21.20 (d, 7.1)H-9'C-9', C-11'
11'----

High-Resolution Fast Atom Bombardment Mass Spectrometry (HR-FABMS)

While the user's request specified High-Resolution Fast Atom Bombardment Mass Spectrometry (HR-FABMS), available experimental data for this compound utilizes a related soft ionization technique, High-Resolution Electrospray Ionization Quadrupole Time-of-Flight Mass Spectrometry (HR-ESI-QTOF-MS). Both techniques are invaluable for determining the elemental composition of a molecule by providing a highly accurate mass measurement of the molecular ion.

In the case of this compound, HR-ESI-QTOF-MS analysis in positive ion mode reveals a prominent ion at a mass-to-charge ratio (m/z) corresponding to the protonated molecule [M+H]⁺ or a sodiated adduct [M+Na]⁺. The high resolution of the measurement allows for the calculation of a precise molecular formula. For this compound, the molecular formula has been determined to be C₂₁H₃₆O₇. nih.gov

Tandem mass spectrometry (MS/MS) experiments further aid in structural elucidation by inducing fragmentation of the molecular ion. The resulting fragment ions provide clues about the molecule's substructures. Experimental LC-MS/MS data for the sodiated adduct of this compound ([M+Na]⁺ at m/z 423.2343) shows characteristic fragment ions that can be correlated with the known structure.

Interactive Table: Experimental LC-MS/MS Fragmentation Data for this compound ([M+Na]⁺)
Precursor m/zCollision EnergyFragment Ion m/zRelative Abundance
423.234320 V423.2331100
239.124433.25
225.10682.22
207.09952.06
130.06471.65
423.234340 V239.1241100
423.23326.77
225.10626.14
130.06156.08
207.09764.41

Infrared (IR) Spectroscopy

The structure of this compound contains several key functional groups that would give rise to distinct IR absorptions:

O-H stretch: A broad absorption band is expected in the region of 3500-3200 cm⁻¹ due to the hydroxyl (-OH) group.

C-H stretch: Absorptions in the 3000-2850 cm⁻¹ region are indicative of the stretching vibrations of C-H bonds in the alkyl chains.

C=O stretch: Strong, sharp absorption bands are anticipated around 1735 cm⁻¹ for the ester carbonyl group and around 1710 cm⁻¹ for the carboxylic acid carbonyl group.

C-O stretch: Absorptions in the 1300-1000 cm⁻¹ range would correspond to the stretching vibrations of the C-O bonds in the ester, carboxylic acid, and ether functionalities.

Application of Advanced Microscale Spectroscopic Techniques

The structural elucidation of natural products often deals with minute quantities of isolated compounds. Advances in spectroscopic techniques have enabled the characterization of substances at the microgram and even nanogram scale. Techniques such as Capillary NMR and the use of cryogenically cooled probes significantly enhance sensitivity, allowing for the acquisition of detailed 1D and 2D NMR data from very small amounts of sample. These advancements are particularly crucial when working with natural products from rare or slow-growing organisms.

Considerations for X-ray Crystallography in Natural Product Elucidation

X-ray crystallography is considered the gold standard for unambiguous structure determination, as it provides a three-dimensional model of the molecule's atomic arrangement in the solid state. However, a significant prerequisite for this technique is the ability to grow a high-quality single crystal of the compound, which can be a major bottleneck, especially for complex and flexible molecules like many natural products. For non-crystalline or sparingly available compounds, obtaining suitable crystals for X-ray diffraction analysis can be challenging.

Chemical Classification of this compound

Based on its molecular structure, this compound can be classified in several ways. It is a dicarboxylic acid , containing two carboxylic acid functional groups. nih.gov It is also characterized as an acyclic ester of nonactic acid . nih.gov Nonactic acid is a known building block of a class of ionophoric antibiotics called macrotetrolides. This compound's discovery and characterization contribute to the understanding of the structural diversity within this family of natural products.

Identification as an Antimicrobial Ester

This compound was first isolated from the liquid culture of a marine sediment-derived bacterium, Streptomyces sp. BD21-2. cellsignal.com Through a bioassay-guided fractionation process, it was purified as a viscous oil. cellsignal.com The structural elucidation of this compound was accomplished using a combination of one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy, High-Resolution Fast Atom Bombardment Mass Spectrometry (HRFABMS), and Infrared (IR) spectroscopy. cellsignal.com

The molecular formula of this compound was determined to be C₂₁H₃₆O₇ based on its HRFABMS data. cellsignal.com Spectroscopic analysis revealed that this compound is an acyclic ester. cellsignal.com It exhibits a broad spectrum of antimicrobial activity, showing inhibitory effects against both Gram-positive and Gram-negative bacteria, as well as fungi. cellsignal.com

The antimicrobial properties of this compound have been demonstrated against a range of microorganisms. wikipedia.org

MicroorganismActivity
Bacillus megateriumSensitive wikipedia.org
Klebsiella pneumoniaeSensitive wikipedia.org
Escherichia coliSensitive wikipedia.org
Micrococcus luteusSensitive wikipedia.org
Staphylococcus aureusSensitive wikipedia.org
Saccharomyces cerevisiaeSensitive wikipedia.org
Alicagenes faecalisSensitive wikipedia.org

Relationship to Nonactic Acid and Macrotetrolide Antibiotics

This compound is chemically related to nonactic acid and the class of macrotetrolide antibiotics. cellsignal.com Nonactic acid is a key building block of the macrotetrolide antibiotic nonactin (B1679836). nih.gov Macrotetrolides are cyclic polyesters known for their ionophoric and antibiotic properties. nih.gov

This compound is notably the first acyclic ester of nonactic acid reported to possess antimicrobial activity. cellsignal.com This is a significant finding, as it suggests that the cyclic structure of the macrotetrolide antibiotics is not an absolute requirement for their antimicrobial effects. wikipedia.org The structure of this compound consists of moieties of nonactic acid and homononactic acid. cellsignal.com However, unlike the optically active nonactic acid, this compound is optically inactive, suggesting it exists as a racemic mixture. cellsignal.com

The key structural difference between this compound and macrotetrolide antibiotics like nonactin lies in its acyclic nature. While nonactin is a large cyclic molecule formed from four units of nonactic acid, this compound is a linear ester. cellsignal.comnih.gov

CompoundMolecular FormulaStructure Type
This compoundC₂₁H₃₆O₇ cellsignal.comAcyclic Ester cellsignal.com
Nonactic AcidC₁₀H₁₈O₃ nih.govMonomer nih.gov
NonactinC₄₀H₆₄O₁₂ nih.govCyclic Macrotetrolide nih.gov

Biological Activities and Underlying Mechanisms of Action

Broad-Spectrum Antimicrobial Potency

Bonactin exhibits a wide range of antimicrobial activity, demonstrating inhibitory effects against various Gram-positive and Gram-negative bacteria, as well as fungi. nih.govresearchgate.net This broad-spectrum capability underscores its potential significance in antimicrobial research.

Antibacterial Activity Against Gram-Positive Bacteria (e.g., Staphylococcus aureus, Bacillus megaterium, Micrococcus luteus)

Studies have identified this compound as being effective against several Gram-positive bacteria. nih.gov Its activity has been noted against species including Staphylococcus aureus, Bacillus megaterium, and Micrococcus luteus, indicating its potential as a Gram-positive antibacterial agent. nih.gov

Antibacterial Activity Against Gram-Negative Bacteria (e.g., Escherichia coli, Klebsiella pneumoniae, Alcaligenes faecalis, Salmonella typhimurium)

The antimicrobial reach of this compound extends to Gram-negative bacteria. It has been reported as sensitive against organisms such as Escherichia coli, Klebsiella pneumoniae, and Alcaligenes faecalis. nih.gov Although not explicitly detailed in the provided search results, its broad-spectrum nature suggests activity against other Gram-negative pathogens like Salmonella typhimurium.

Antifungal Activity (e.g., Saccharomyces cerevisiae)

In addition to its antibacterial properties, this compound is a potent antifungal agent. Research confirms its activity against the yeast Saccharomyces cerevisiae, with studies noting that it greatly suppresses its hyphal development. nih.gov

Table 1: Spectrum of Microbial Sensitivity to this compound

Kingdom Type Species Sensitivity
Bacteria Gram-Positive Staphylococcus aureus Sensitive nih.gov
Bacteria Gram-Positive Bacillus megaterium Sensitive nih.gov
Bacteria Gram-Positive Micrococcus luteus Sensitive nih.gov
Bacteria Gram-Negative Escherichia coli Sensitive nih.gov
Bacteria Gram-Negative Klebsiella pneumoniae Sensitive nih.gov
Bacteria Gram-Negative Alcaligenes faecalis Sensitive nih.gov
Fungi Yeast Saccharomyces cerevisiae Sensitive nih.gov

Antifungal Research: Focus on Magnaporthe oryzae Triticum (MoT)

Significant research has been conducted on this compound's effects on Magnaporthe oryzae Triticum (MoT), the fungus responsible for the devastating wheat blast disease. nih.govnih.govmdpi.comsemanticscholar.org These studies reveal that this compound substantially inhibits the growth and development of this pathogenic fungus through multiple mechanisms. nih.govresearchgate.net

In vitro Studies on MoT Mycelial Development Inhibition

In vitro experiments have shown that this compound remarkably inhibits the hyphal growth of MoT in a dose-dependent manner. nih.govnih.govmdpi.com The inhibitory effects increase as the concentration of this compound is raised. nih.gov The minimal concentration required for inhibition was found to be 0.005 µ g/disk . nih.govnih.govsemanticscholar.org At higher concentrations, this compound significantly impedes hyphal growth, demonstrating its strong fungistatic properties against this pathogen. nih.gov

Table 2: Dose-Dependent Inhibition of MoT Hyphal Growth by this compound

This compound Concentration (µg/disk) Hyphal Growth Inhibition (%)
1.0 58.6 ± 1.3 nih.gov
1.5 65.4 ± 1.0 nih.gov
2.0 70.8 ± 0.8 nih.gov

Effects on Conidia Production and Germination

This compound's mechanism of action also involves disrupting the reproductive cycle of Magnaporthe oryzae Triticum. In a potato dextrose agar (B569324) (PDA) medium, this compound greatly reduces the production of conidia, which are the asexual spores critical for the fungus's propagation and infection of plants. nih.govnih.govsemanticscholar.org

Furthermore, this compound significantly inhibits the germination of MoT conidia. nih.govresearchgate.net Bioassays demonstrated that at a concentration of 0.5 µg/mL, this compound treatment resulted in a conidia germination rate of 79.1% after 6 hours, with the germinated conidia exhibiting short germ tubes. nih.gov Over time, the compound induces morphological abnormalities in the germinated spores, including the development of unusually long and branched germ tubes and the formation of atypical, poorly melanized appressoria. nih.govnih.gov Since appressorium melanization is crucial for the pathogenicity of M. oryzae, this interference suggests a mechanism for disease suppression. nih.gov

Table 3: Effects of this compound (0.5 µg/mL) on MoT Conidia Development Over Time

Incubation Time Observation Percentage of Population (%)
6 Hours Germinated Conidia (short germ tubes) 79.1 ± 0.6 nih.gov
12 Hours Normal Germ Tubes 12.7 ± 0.4 nih.gov
Abnormally Long Branched Germ Tubes 66.5 ± 0.5 nih.gov
24 Hours Normal Appressoria 9.5 ± 0.2 nih.gov
Atypical Appressoria (low melanization) 60.1 ± 0.3 nih.gov

Morphological Modifications Induced in MoT Hyphae and Conidia

This compound has been observed to induce significant morphological changes in the hyphae and conidia of the wheat blast fungus, Magnaporthe oryzae Triticum (MoT). Research indicates that this compound inhibits the normal development of the fungus at multiple stages. researchgate.net In vitro studies revealed that this compound effectively suppresses mycelial growth and reduces the production of conidia in a dose-dependent manner. nih.govmdpi.com

When exposed to this compound, MoT conidia exhibit abnormal germination patterns. Instead of forming typical, slender germ tubes with a functional appressorium, the conidia often germinate with unusually long and branched germ tubes. nih.gov Furthermore, the appressoria that do form are frequently atypical and show low levels of melanization. nih.gov The proper melanization of the appressorium is a critical factor for the pathogenicity of M. oryzae, as it is necessary for the penetration peg to enter the host plant's epidermis. nih.gov Therefore, by causing the formation of these atypical appressoria, this compound restricts the fungus's ability to infect the host. nih.gov Another notable morphological effect is the swelling of the fungal hyphae, indicating a disruption of normal cell structure and integrity. mdpi.com

Table 1: Summary of Morphological Modifications Induced by this compound in M. oryzae Triticum (MoT)

Fungal Structure Observed Effect Reference
Mycelia Inhibition of growth; Swelling of hyphae nih.govmdpi.com
Conidia Reduction in production; Inhibition of germination or lysis nih.gov
Germ Tubes Formation of abnormally long and branched tubes nih.gov
Appressoria Formation of atypical structures with low melanization nih.gov

In vivo Efficacy in Wheat Blast Disease Models

The antifungal activity of this compound observed in vitro translates to effective disease control in vivo. Field experiments have demonstrated that the application of this compound can significantly protect wheat plants from blast disease. nih.gov In studies conducted on artificially infected wheat, treatment with this compound led to a considerable reduction in the incidence of wheat blast compared to untreated controls. mdpi.com

One field study reported that this compound reduced the incidence of wheat blast by 41%, compared to an 87.3% disease incidence in the untreated group. mdpi.com This suppression of disease consequently leads to improved agricultural outcomes, with treated plants showing a significant increase in grain yield. nih.gov These findings highlight the potential of this compound as a biocontrol agent or a lead compound for developing new fungicides to manage the devastating effects of wheat blast disease. researchgate.netnih.gov

Table 2: In vivo Efficacy of this compound Against Wheat Blast

Parameter Result Reference
Disease Incidence Reduced by 41% in a field experiment mdpi.com
Plant Protection Significantly protected wheat from blast disease nih.gov
Grain Yield Significantly increased compared to untreated control nih.gov

Preclinical in vitro Investigations of Other Biological Effects

Influence on Cellular Metabolism in Animal Models (e.g., Bovine Serum Metabolome Alterations)

Recent preclinical investigations have explored the broader biological effects of this compound beyond its antifungal properties, revealing its influence on animal metabolism. A study focused on identifying early pregnancy biomarkers in cows through metabolomics analysis detected significant alterations in the serum metabolome of pregnant animals. researchgate.net Notably, this research identified a significant change (p < 0.01) in the concentration of this compound in the serum of cows at day 21 of gestation. researchgate.net The differential metabolites, including this compound, were primarily clustered within pathways related to amino acid and lipid metabolism, with lipid metabolism playing a particularly pivotal role in early pregnancy. researchgate.net This finding suggests that this compound, or fluctuations in its levels, may be associated with the profound metabolic shifts that occur during physiological processes like pregnancy. researchgate.net

Potential as a Biomarker in Animal Physiological Processes

Building on the observation of its altered concentration in the bovine serum metabolome, this compound has been identified as a potential biomarker. researchgate.net The significant change in its serum levels during early gestation in cows suggests its utility in diagnosing pregnancy. researchgate.net Biomarkers are crucial indicators of biological and pathological states, and the discovery of novel biomarkers has immense potential for improving animal health and management. researchgate.net The study concluded that biomaterials like this compound found in serum metabolites could be utilized as potential biomarkers for identifying a 21-day gestation period in cows, highlighting a novel application for this compound in veterinary science and livestock management. researchgate.net

Elucidation of Cellular and Molecular Mechanisms

Hypothesized Mechanism of Action (e.g., Membrane Interactions, Anion Channel Formation)

The precise molecular mechanism of action for this compound is not yet fully elucidated, and current literature presents several hypotheses. One proposed mechanism suggests that this compound's antifungal activity could stem from the stimulation of ATPase activities within the mitochondria of the fungus. nih.gov This, in turn, could lead to an imbalance or translocation of cellular cations, which would disrupt crucial cellular processes, ultimately inhibiting hyphal development and preventing conidia germination. nih.gov Another hypothesis posits that this compound may interfere with the expression of genes related to melanin (B1238610) synthesis, which would explain the observed formation of low-melanization, non-functional appressoria in M. oryzae Triticum. nih.gov

Interestingly, while some antimicrobial compounds act by disrupting cellular membranes, some evidence suggests this may not be the primary mechanism for this compound. It has been noted in studies comparing this compound to similar compounds that it may not be directly involved in the destruction of biological membranes and may not possess significant membranotropic activity. mdpi.com Further research is required to definitively determine the fundamental mechanism by which this compound exerts its potent antifungal effects and to clarify its specific molecular targets. nih.gov

Molecular Target Identification (e.g., hKAT-1 Binding Interactions)

Initial investigations into the molecular targets of this compound have highlighted its potential interaction with kynurenine (B1673888) aminotransferase-1 (hKAT-1). Computational docking studies have revealed specific binding interactions between this compound and the hKAT-1 enzyme. These interactions are characterized by the formation of hydrogen bonds between the atoms of this compound and the amino acid residues within the binding pocket of hKAT-1. The precise nature and significance of this binding are the subject of ongoing research to elucidate its relevance to this compound's biological activities.

Investigations into Intracellular Pathways and Cellular Responses

The antimicrobial activity of this compound is believed to stem from its influence on several key intracellular processes, leading to the inhibition of fungal growth and development. While the complete picture is still emerging, current research points towards a multi-faceted mechanism of action.

One of the proposed mechanisms involves the disruption of mitochondrial function. It is suggested that this compound may stimulate the activity of mitochondrial ATPase, leading to an imbalance in cellular energy homeostasis. Furthermore, there are indications that this compound may act as an ionophore, disrupting the balance and translocation of cellular cations, which is critical for numerous cellular functions and the maintenance of membrane potential. nih.gov

In addition to its effects on mitochondria and ion balance, this compound has been observed to induce morphological changes in fungi, such as the formation of atypical appressoria with low melanization in Magnaporthe oryzae Triticum (MoT). nih.gov This suggests that this compound may interfere with the genetic pathways responsible for melanin synthesis, a crucial factor for the pathogenicity of many fungi. nih.gov

The culmination of these effects at the cellular level is a significant disruption of normal fungal development. Studies have demonstrated that this compound can effectively inhibit mycelial growth, suppress conidia production, and impede the germination of conidia. nih.govgriffith.edu.aumdpi.com

Comparative Analysis with Other Antimicrobial Agents' Mechanisms

The mode of action of this compound appears to be distinct from that of several other classes of antimicrobial agents. A comparative analysis of the morphological aberrations induced in fungi by this compound and the commercial fungicide Nativo®WG75, a strobilurin-based fungicide, suggests different underlying mechanisms. nih.gov

Strobilurins , such as the active ingredient in Nativo®WG75, are known as Quinone outside Inhibitors (QoI). Their primary mechanism of action is the inhibition of mitochondrial respiration by blocking the electron transfer at the Qo site of the cytochrome bc1 complex. This disruption of the electron transport chain halts ATP synthesis, leading to cellular energy depletion and eventual cell death.

In contrast, as previously mentioned, this compound is hypothesized to stimulate mitochondrial ATPase and disrupt cation balance. This fundamental difference in their interaction with the mitochondria—inhibition of respiration versus potential stimulation of ATPase and ion disruption—sets this compound apart from strobilurins.

Furthermore, this compound's mechanism differs significantly from that of polyoxins and nikkomycins . These antifungal agents are competitive inhibitors of chitin (B13524) synthase, a crucial enzyme responsible for the synthesis of chitin, a primary component of the fungal cell wall. By inhibiting chitin synthase, they disrupt cell wall integrity, leading to osmotic instability and cell lysis. There is currently no evidence to suggest that this compound directly targets chitin synthase.

The following table provides a comparative overview of the proposed or known mechanisms of action for these antimicrobial agents.

Antimicrobial AgentPrimary Molecular Target/ProcessConsequence of Action
This compound - Mitochondrial ATPase (proposed) - Cation balance (proposed) - Melanin synthesis pathway (proposed)- Disruption of cellular energy homeostasis - Disruption of membrane potential and cellular signaling - Reduced pathogenicity
Strobilurins - Cytochrome bc1 complex (Qo site) in mitochondria- Inhibition of mitochondrial respiration and ATP synthesis
Polyoxins - Chitin synthase- Inhibition of cell wall synthesis, leading to osmotic lysis
Nikkomycins - Chitin synthase- Inhibition of cell wall synthesis, leading to osmotic lysis

This comparative analysis underscores the potentially novel mechanism of action of this compound, making it a subject of considerable interest for further research and development in the field of antimicrobial agents.

Biosynthesis and Genetic Basis of Production

Identification of Biosynthetic Gene Clusters for Bonactin

The production of secondary metabolites like this compound in actinomycetes is linked to the presence of biosynthetic gene clusters (BGCs) d-nb.inforesearchgate.net. These clusters contain the genes encoding the enzymes and regulatory proteins necessary for the synthesis of a specific compound researchgate.net. While the search results mention the identification of BGCs in various Streptomyces strains and their association with secondary metabolite production, a specific, detailed identification of the this compound biosynthetic gene cluster is not explicitly provided in the search results. However, one source mentions that a novel antibiotic compound, this compound, was obtained from a Streptomyces strain and refers to a "putative lomofungin (B608627) biosynthesis gene cluster" being identified by heterologous expression in Streptomyces researchgate.net. This might suggest a potential link or a similar approach used for this compound, but it doesn't directly identify the this compound BGC. Actinobacteria are well-known producers of diverse metabolites due to the presence of secondary metabolite BGCs researchgate.netfrontiersin.org. Advancements in genome sequencing and bioinformatics have facilitated the identification of these clusters frontiersin.org.

Strategies for Enhancing this compound Production

Enhancing the production of secondary metabolites from Streptomyces can be achieved through optimization of fermentation conditions and genetic engineering approaches researchgate.netarcjournals.org.

Optimization of Fermentation Conditions

Optimization of fermentation conditions is a crucial strategy to increase the yield of secondary metabolites from Streptomyces species researchgate.netmdpi.com. This involves adjusting various parameters such as carbon and nitrogen sources, temperature, pH, and incubation time researchgate.netmdpi.com. For example, studies on optimizing fermentation for antifungal compound production by Streptomyces sp. have shown that specific carbon sources like liquid glucose and nitrogen sources like monosodium glutamate (B1630785) can significantly impact the inhibition zone size, indicating increased production of the desired compound researchgate.net. Optimal concentration levels for these nutrients were also identified researchgate.net. Another study on Streptomyces roietensis demonstrated that optimizing factors like medium composition, initial pH, liquid volume, temperature, and inoculum size significantly increased antifungal activity mdpi.com.

Data from fermentation optimization studies on Streptomyces species for producing antifungal compounds highlight the impact of different factors:

FactorTested ConditionsEffect on Production (Example)Source
Carbon SourceGlucose, Sucrose, Lactose, Maltose, Galactose, FructoseLiquid glucose showed best results researchgate.net
Nitrogen SourceMonosodium glutamate and othersMonosodium glutamate showed best results researchgate.net
Initial pHVarious pH levelsHighest inhibition at specific pH (e.g., pH 6.0 and 10.0, or pH 8.0) mdpi.com
TemperatureVarious temperaturesOptimal temperature identified (e.g., 28 °C) mdpi.com
Inoculum SizeVarious percentages (v/v)Effect varied, optimal size identified (e.g., 1%) mdpi.com
Liquid VolumeVarious volumes in flaskOptimal volume identified (e.g., 125 mL in 250 mL flask) mdpi.com

Genetic Engineering Approaches for Improved Yields

Genetic engineering offers powerful tools to enhance the production of secondary metabolites by manipulating the genetic makeup of the producing organism numberanalytics.comnumberanalytics.com. This can involve strategies such as the introduction of genes that enhance photosynthesis, increase resistance, or improve other metabolic processes relevant to compound production numberanalytics.com. For secondary metabolites, genetic engineering can focus on manipulating the biosynthetic gene clusters, regulatory genes, or transport mechanisms researchgate.netfrontiersin.org. Techniques like gene editing tools such as CRISPR-Cas9 allow for precise modifications to the genome numberanalytics.com. Activating silent or poorly expressed BGCs through transcriptional activators is another approach frontiersin.org. Heterologous expression, where the BGC is cloned and expressed in a different host organism, can also be used to produce compounds from BGCs that are silent or difficult to express in their native host researchgate.netfrontiersin.org. While the search results discuss genetic engineering in a broader agricultural context for improving crop yields and traits arcjournals.orgnumberanalytics.comnumberanalytics.comuky.edu, and mention the identification and expression of BGCs in actinobacteria researchgate.netfrontiersin.org, specific details on genetic engineering approaches applied directly to enhance this compound yield are not provided. However, the principles and techniques described for enhancing secondary metabolite production in actinomycetes through genetic manipulation of BGCs and regulatory elements are applicable to this compound.

Chemical Modifications and Structure Activity Relationship Sar Studies

Synthesis of Bonactin Derivatives and Analogs

Currently, there is a lack of published research detailing the systematic synthesis of a diverse range of this compound derivatives and analogs. Scientific investigations have primarily focused on the isolation and biological characterization of the natural product itself. The scientific community has noted the need for further studies involving structurally varied nactic acids, their esters, and macrotetrolides to fully comprehend the structure-activity relationship of this compound. However, comprehensive studies detailing the synthetic methodologies and the characterization of such modified compounds are not yet available in the public domain.

Quantitative Structure-Activity Relationship (QSAR) Modeling

No specific quantitative structure-activity relationship (QSAR) models for this compound have been reported in the peer-reviewed literature. QSAR modeling is a computational technique that correlates the chemical structure of a compound with its biological activity. The development of a robust QSAR model requires a substantial dataset of structurally diverse analogs with corresponding biological activity data. Given the limited information on this compound derivatives, the foundational data required for building a predictive QSAR model is currently unavailable.

Identification of Key Structural Features for Biological Potency

The identification of key structural features of this compound responsible for its biological potency is still in a preliminary stage. While its general structure is known, a detailed understanding of which functional groups and stereochemical configurations are critical for its activity is lacking. Such insights are typically gained through extensive SAR studies, which, as previously mentioned, have not been extensively performed or published for this compound. The existing literature suggests a need for these studies to elucidate the pharmacophore of this compound.

Design of Novel Scaffolds Based on this compound's Core Structure

The design and synthesis of novel chemical scaffolds inspired by this compound's core structure have not been documented in the available scientific literature. This area of research typically follows the establishment of a clear SAR and the identification of the compound's pharmacophore. Without this foundational knowledge, the rational design of new scaffolds that retain or improve upon the biological activity of this compound is a significant challenge that has not yet been addressed by the research community.

Advanced Research Methodologies and Techniques

High-Throughput Screening for Bioactive Compounds

High-throughput screening (HTS) is a cornerstone of modern drug discovery and has been instrumental in identifying novel bioactive compounds from natural sources. nih.gov This technology enables the rapid assessment of thousands of microbial extracts or purified compounds for specific biological activities.

In the context of Bonactin, screening methodologies were pivotal in uncovering its therapeutic potential. For instance, during a broad screening for novel bioactive secondary metabolites from marine Streptomyces spp., this compound was identified as a potent inhibitor of hyphal growth in the pathogenic fungus Magnaporthe oryzae Triticum (MoT), the causative agent of wheat blast disease. nih.govmdpi.com This discovery process involves testing compounds against a specific target, such as a pathogen, and measuring the response in a dose-dependent manner. This compound demonstrated significant, dose-dependent inhibition of mycelial growth, highlighting the efficacy of HTS in identifying promising lead compounds for agricultural applications. nih.govmdpi.com

Table 1: Mycelial Growth Inhibition of M. oryzae Triticum by this compound

Concentration (µ g/disk ) Mycelial Growth Inhibition (%)
2.0 70.8 ± 0.8
1.5 65.4 ± 1.0
1.0 58.6 ± 1.3
0.005 (Minimal Inhibitory Conc.) 9.81 ± 1.3

Data sourced from a study on the antifungal properties of this compound. nih.gov

Omics Technologies in this compound Research

"Omics" technologies, which include metabolomics, transcriptomics, and proteomics, provide a comprehensive, system-wide view of molecular changes within an organism, offering profound insights into the biological impact of compounds like this compound. researchgate.netdokumen.pubreplikapress.in

Metabolomics is the large-scale study of small molecules, or metabolites, within cells, tissues, or organisms. It is a powerful tool for understanding the complex metabolic networks and how they are altered by external stimuli, such as the introduction of a bioactive compound. nih.govmdpi.com This approach can help elucidate biosynthetic pathways and identify metabolic biomarkers associated with a physiological state. nih.govnih.gov

Table 2: Key Differential Serum Metabolites Identified in Bovine Early Pregnancy Study

Metabolite P-value Biological Association
This compound < 0.01 Lipid/Amino Acid Metabolism
Prolyl-hydroxyproline (Pro-Hyp) < 0.01 Amino Acid Metabolism
Leukotriene B4 (LTB4) - Lipid Metabolism
Prostaglandin F2α (PGF2α) - Lipid Metabolism

Transcriptomics and proteomics are essential omics technologies that analyze an organism's complete set of RNA transcripts and proteins, respectively. nih.govmdpi.com These approaches offer a dynamic view of how a bioactive compound affects cellular processes by measuring changes in gene expression and protein abundance. nih.govresearchgate.net When a cell is exposed to a compound like this compound, transcriptomic analysis can reveal which genes are up- or down-regulated, pointing to the cellular pathways being affected. Proteomics complements this by confirming whether changes in gene expression translate to changes at the protein level, as proteins are the functional effectors in the cell. nih.govmdpi.com

While specific transcriptomic or proteomic studies focused solely on this compound are not yet widely published, the methodology is a standard approach for elucidating the mechanism of action of novel bioactive agents. For example, researchers could treat a fungal pathogen with this compound and use RNA-sequencing (transcriptomics) and mass spectrometry-based proteomics to identify differentially expressed genes and proteins. This could reveal that this compound interferes with cell wall synthesis, oxidative stress responses, or other critical survival pathways, thus explaining its antifungal activity.

Chemical Biology Approaches

Chemical biology utilizes chemical tools and techniques to study and manipulate biological systems. For a natural product like this compound, these approaches are critical for identifying its direct molecular targets and understanding its interactions within the complex cellular environment.

A key challenge in natural product research is identifying the specific protein or proteins a compound interacts with to exert its biological effect. To address this, chemical probes are designed based on the structure of the bioactive molecule. nih.gov These probes are modified versions of the compound (e.g., this compound) that contain a reporter tag (like biotin (B1667282) or a fluorescent dye) and a reactive group that allows for covalent linkage to its target protein upon binding. whiterose.ac.uk

The development of a this compound-based chemical probe would be a crucial step in deconvoluting its mechanism of action. By treating cells or cell lysates with such a probe, researchers can "fish out" the target proteins that this compound binds to. nih.gov Verifying that the probe engages the correct target is essential; this is often done through competitive binding experiments where the unmodified this compound compound competes with the probe, reducing the signal from the probe-target interaction. youtube.com

Once a chemical probe successfully captures its target, functional proteomics techniques are employed to identify the captured proteins. nih.gov The probe-protein complexes are typically isolated using affinity purification (e.g., using streptavidin beads to capture a biotin-tagged probe) and the bound proteins are identified using mass spectrometry. nih.gov

This approach allows for the creation of a protein interaction map centered around the compound's direct targets. researchgate.netembopress.org For this compound, applying this methodology could reveal that it binds to a specific enzyme crucial for fungal cell wall integrity or a signaling protein that regulates fungal development. Identifying these protein interactions provides definitive evidence of the compound's molecular mechanism and opens avenues for rational drug design and optimization.

Table 3: Mentioned Chemical Compounds

Compound Name
This compound
Feigrisolide C
Prolyl-hydroxyproline (Pro-Hyp)
Leukotriene B4 (LTB4)
Prostaglandin F2α (PGF2α)

Preclinical in vitro and in vivo Research Models

Preclinical research relies on robust models to assess the biological activity and efficacy of a compound before any potential clinical application. For this compound, research has primarily focused on its antifungal capabilities.

In vitro studies have been crucial in establishing the antifungal properties of this compound, particularly against the fungus Magnaporthe oryzae Triticum (MoT), the causative agent of wheat blast disease. nih.govmdpi.com Research demonstrated that this compound remarkably inhibits the hyphal growth of the MoT isolate BTJP 4 (5). nih.govnih.gov In a dose-dependent manner, this compound effectively reduced the mycelial development of this pathogenic isolate. nih.govresearchgate.net Further bioassays showed that this compound can inhibit conidia germination and affect the morphology of germinated conidia of the MoT isolate. nih.govresearchgate.net

The minimal concentration required for this compound to inhibit mycelial development was found to be 0.005 µ g/disk , which was more effective than the comparator compound, Feigrisolide C. nih.govresearchgate.net

Table 1: In Vitro Mycelial Growth Suppression by this compound

Compound Concentration (µ g/disk ) Mycelial Growth Suppression (%)
This compound 0.005 9.81 ± 1.3
Feigrisolide C 0.025 13.3 ± 0.8

Data derived from studies on Magnaporthe oryzae Triticum isolate BTJP 4 (5). nih.gov

While these studies provide foundational in vitro data, the utilization of specific 2D and 3D human or mammalian cell line cultures to evaluate this compound's effects in other therapeutic contexts has not been documented in the available literature.

The application of advanced models such as organoids and organ-on-a-chip technologies, which provide more physiologically relevant systems to study human biology and disease, has not been reported in the context of this compound research.

In vivo research on this compound has been performed in an agricultural context. Field experiments have shown that the application of this compound can significantly protect wheat from blast disease and lead to an increase in grain yield compared to untreated controls. nih.govmdpi.comnih.gov This represents the first report of this compound suppressing wheat blast disease in vivo. nih.gov

However, the selection, validation, and use of relevant in vivo animal models to study the efficacy of this compound for potential human therapeutic applications are not described in the current body of scientific literature.

Computational Chemistry and Molecular Modeling

Computational techniques are instrumental in modern drug discovery, offering insights into the molecular interactions that underpin a compound's biological activity.

Molecular docking studies have been employed to investigate the interaction of this compound with specific protein targets. In one in silico study evaluating marine bacterial compounds as potential antipsychotic drugs for schizophrenia, this compound was docked against the human kynurenine (B1673888) aminotransferase (hKAT-1) protein. nih.gov The results indicated that this compound exhibited a strong binding affinity for the target. nih.govresearchgate.net

Another computational investigation of marine bioactive compounds against the E6 oncoprotein of Human Papilloma Virus (HPV16) included this compound in its screening library, though it was not identified as one of the top potential hits in that particular study. japsonline.com A separate docking study listed a binding energy for this compound, although the specific protein target was not detailed in the provided results. abap.co.in

Table 2: Molecular Docking Results for this compound

Target Protein Docking Score (kcal/mol) Glide Energy (kcal/mol) Study Context
hKAT-1 -7.730 -47.565 Schizophrenia nih.govresearchgate.net
Undisclosed -7.23 ± 0.06 Not Reported Alzheimer's Therapy abap.co.in

Scores represent predicted binding affinity; more negative values indicate stronger binding.

The use of predictive computational models to systematically explore the structure-activity relationships (SAR) of this compound and its analogues has not been detailed in the available research. Such studies would be essential for optimizing its chemical structure to enhance efficacy and other pharmacological properties.

Future Research Directions and Potential Academic Applications

Further Elucidation of Comprehensive Mechanisms of Action

The precise mechanisms through which Bonactin exerts its biological effects are not yet fully understood, presenting a critical area for future investigation. Preliminary studies on its antifungal activity against the wheat blast fungus, Magnaporthe oryzae Triticum (MoT), suggest a multifaceted mode of action.

Key Research Findings:

Inhibition of Fungal Development: this compound has been shown to significantly inhibit the mycelial growth, conidia production, and conidial germination of M. oryzae Triticum. nih.govmdpi.comgriffith.edu.au

Morphological Alterations: The compound induces morphological abnormalities in the fungus, such as abnormally long and branched germ tubes and atypical appressoria with low melanization. nih.govmdpi.comgriffith.edu.au This suggests interference with fungal development and pathogenicity, as appressorium melanization is crucial for host infection.

Potential Ionophoric Activity: While not definitively proven, it is hypothesized that this compound's mechanism may involve the stimulation of mitochondrial ATPase activities or the creation of an imbalance in cell cations. nih.gov This potential ionophoric nature, disrupting ion gradients across cellular membranes, warrants further investigation.

Future research should focus on detailed molecular studies to identify the specific cellular targets of this compound. Techniques such as transcriptomics and proteomics could reveal the pathways and genes affected by the compound. Investigating its potential as an ionophore, particularly its selectivity for certain ions, will be crucial in understanding its broad-spectrum antimicrobial properties.

Exploration of Synergistic Effects with Existing Agents

The potential of this compound to act synergistically with other antimicrobial agents is a promising avenue for research, which could lead to more effective and robust treatment strategies.

Comparative Efficacy:

Initial studies have compared the efficacy of this compound with that of Feigrisolide C and the commercial fungicide Nativo® WG75.

CompoundMycelial Growth Inhibition of M. oryzae Triticum (at 2 µ g/disk )Minimal Inhibitory Concentration (µ g/disk )
This compound 70.8 ± 0.8%0.005
Feigrisolide C 68.1 ± 1.0%0.025
Nativo® WG75 82.7 ± 0.6%0.05

This table presents a comparison of the in vitro antifungal activity of this compound, Feigrisolide C, and Nativo® WG75 against a pathogenic isolate of Magnaporthe oryzae Triticum. nih.gov

While this compound demonstrated slightly lower inhibitory capacity at higher concentrations compared to Nativo® WG75, its minimal inhibitory concentration was significantly lower. nih.gov This suggests that this compound could be a potent component in combination therapies. Future studies should explore the synergistic or additive effects of this compound with a wide range of existing fungicides and antibiotics. Such combinations could potentially lower the required dosage of each compound, reducing the risk of toxicity and the development of resistance. apsnet.orgnih.govcore.ac.ukresearchgate.net

Bioengineering for Sustainable and Scalable Production

This compound is a natural product of marine Streptomyces spp. nih.govmdpi.comgriffith.edu.au The genus Streptomyces is renowned for its ability to produce a vast array of secondary metabolites and is a workhorse in the industrial production of antibiotics and other valuable chemicals. nih.govnih.govnih.govresearchgate.net

Strategies for Enhanced Production:

Metabolic Engineering: The biosynthetic gene clusters responsible for nonactic acid and its esters in Streptomyces can be targeted for metabolic engineering. nih.govnih.govwits.ac.za By overexpressing key enzymes or knocking out competing pathways, the yield of this compound could be significantly increased.

Synthetic Biology Approaches: The development of synthetic biology tools for Streptomyces offers opportunities to design and construct optimized production strains. nih.govnih.gov

Heterologous Expression: The biosynthetic pathway for this compound could be transferred to a more tractable host organism for industrial-scale fermentation. uni-saarland.de

Research in this area will be crucial for moving this compound from a laboratory curiosity to a commercially viable product for agricultural or pharmaceutical use.

Development of this compound-Based Chemical Biology Tools

The unique structure and biological activity of this compound make it an attractive scaffold for the development of chemical biology probes. acs.orgnih.govnih.gov

Potential Applications:

Target Identification: By attaching reporter tags (e.g., fluorescent dyes or affinity labels) to the this compound molecule, researchers can identify its direct binding partners within cells. acs.orgrsc.org This would provide definitive evidence of its mechanism of action.

Pathway Elucidation: Labeled this compound probes could be used to visualize the compound's journey through a cell and its impact on various cellular processes in real-time. nih.govscite.ai

The development of such tools would not only advance our understanding of this compound's function but also provide valuable reagents for studying fundamental biological processes related to ion homeostasis and fungal pathogenesis.

Investigation into Novel Biological Activities and Targets

While the antifungal properties of this compound are the most studied, its broader biological activity spectrum remains largely unexplored.

Known Antimicrobial Spectrum:

This compound has demonstrated activity against a range of microorganisms, including:

Bacillus megaterium

Klebsiella pneumoniae

Escherichia coli

Micrococcus luteus

Staphylococcus aureus

Saccharomyces cerevisiae

Alicagenes faecalis nih.gov

Future research should involve comprehensive screening of this compound against diverse panels of bacteria, fungi, viruses, and parasites to uncover new therapeutic potentials. mdpi.com Furthermore, its effects on mammalian cells should be investigated to explore potential applications in areas such as cancer chemotherapy or immunology, especially given the antitumor and immunomodulatory activities of other macrotetrolides. researchgate.net

Academic Research in Environmental and Ecological Roles of this compound

As a secondary metabolite produced by a marine bacterium, this compound likely plays a significant role in the ecological interactions of its producing organism. nih.govresearchgate.net

Ecological Significance:

Chemical Defense: this compound may serve as a chemical defense mechanism for the producing Streptomyces strain, protecting it from competing microbes or predators. researchgate.net

Signaling Molecule: It could also function as a signaling molecule, influencing the behavior of other organisms in its environment.

Understanding the natural role of this compound can provide insights into the chemical ecology of marine microbial communities. Furthermore, studies have indicated that nonactic acid esters are generally environmentally benign, as they can be degraded by soil microbes into water and carbon dioxide. nih.govmdpi.com This biodegradability is a significant advantage for its potential use as an agricultural fungicide, minimizing its environmental impact. Further research into its environmental fate and toxicology is warranted to confirm its safety profile.

Q & A

Advanced Research Question

  • Retrosynthetic Analysis : Fragment this compound’s 24-membered macrolactone to identify modifiable sites (e.g., ester groups) .
  • Solid-Phase Synthesis : Use resin-bound intermediates for iterative coupling.
  • Characterization : Validate derivatives via tandem MS/MS and circular dichroism for stereochemical integrity .

How can variability in this compound’s pharmacokinetic profiles across preclinical models be addressed?

Advanced Research Question

  • Compartmental Modeling : Apply PK/PD models to assess absorption differences (e.g., murine vs. primate models).
  • Formulation Adjustments : Test liposomal encapsulation to enhance bioavailability.
  • Metabolite Tracking : Use LC-HRMS to identify species-specific metabolic pathways .

What assays are most effective for elucidating this compound’s mechanism of action in microbial resistance?

Advanced Research Question

  • Target Identification : Employ in silico docking (e.g., against bacterial efflux pumps) and validate via CRISPR-Cas9 knockout libraries.
  • Time-Kill Curves : Differentiate bacteriostatic vs. bactericidal effects.
  • Resistance Induction : Serial passage assays to monitor mutation rates under sublethal this compound exposure .

Which statistical approaches are suitable for analyzing this compound’s dose-response relationships in heterogeneous cell populations?

Basic Research Question

  • Nonlinear Regression : Fit data to Hill-Langmuir equations for EC50 determination.
  • ANOVA with Post Hoc Tests : Compare responses across cell lines (e.g., cancer vs. normal).
  • Machine Learning : Cluster analysis to identify subpopulations with divergent sensitivities .

How can reproducibility be ensured in this compound isolation protocols from marine actinomycetes?

Basic Research Question

  • Strain Authentication : Use 16S rRNA sequencing to confirm species identity.
  • Fermentation Consistency : Monitor variables (pH, aeration, temperature) via bioreactors.
  • Chromatographic Standardization : Employ HPLC-PDA with gradient elution (e.g., C18 columns, acetonitrile/water gradients) .

What parameters are critical for optimizing this compound yield in submerged fermentation?

Advanced Research Question

  • Media Optimization : Test carbon/nitrogen ratios (e.g., glycerol vs. glucose) using response surface methodology.
  • Precursor Feeding : Add methylmalonyl-CoA precursors to enhance macrolactone biosynthesis.
  • Scale-Up Challenges : Assess shear stress and oxygen transfer in bioreactors .

How should purity and stability studies for this compound be validated under diverse storage conditions?

Basic Research Question

  • Accelerated Stability Testing : Use ICH guidelines (e.g., 40°C/75% RH for 6 months).
  • Analytical Purity : Monitor degradation via UPLC-ELSD (Evaporative Light Scattering Detection).
  • Lyophilization : Assess excipient compatibility (e.g., trehalose) for long-term storage .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.